N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a benzothiadiazole sulfone core (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazolyl) substituted with a fluoro group at position 5. Attached to this core is a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide moiety. The sulfone group enhances metabolic stability and solubility, while the fluoro substituent may improve bioavailability and target binding via hydrophobic interactions .
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O4S/c1-18-6-4-5-9(15(18)22)14(21)17-11-8-13-12(7-10(11)16)19(2)25(23,24)20(13)3/h4-8H,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNMIQOCNIUSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its synthesis, mechanisms of action, and observed effects in various studies.
Synthesis and Structural Characteristics
The compound features a unique structural framework combining a thiadiazole moiety with a dihydropyridine backbone. The synthesis typically involves multi-step reactions that may include the condensation of appropriate precursors under controlled conditions to yield the target compound. The presence of fluorine and dioxido groups enhances its reactivity and biological profile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity:
Research indicates that derivatives of thiadiazole compounds show significant anticancer properties. For instance, compounds containing the thiadiazole ring have been reported to exhibit cytotoxic effects against various cancer cell lines such as breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of proliferation through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
2. Antimicrobial Properties:
Several studies have highlighted the antimicrobial efficacy of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance antibacterial activity. For example, compounds with electron-withdrawing groups at certain positions demonstrated improved potency against bacterial strains .
3. Enzyme Inhibition:
The compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling. Binding studies indicate that the thiadiazole moiety interacts with the active sites of these enzymes, providing a basis for further development as a therapeutic agent .
Case Study 1: Anticancer Activity
A study assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against prostate and colon cancer cells. Notably, the introduction of halogen substituents significantly enhanced activity compared to unsubstituted analogs .
Case Study 2: Antimicrobial Screening
In another investigation, a series of thiadiazole derivatives were screened for antimicrobial activity. The results demonstrated that compounds with specific substitutions showed broad-spectrum antibacterial effects. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin .
Data Tables
| Activity Type | Cell Line/Pathogen | IC50/MIC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Prostate Cancer (PC3) | 0.3 | Apoptosis induction |
| Anticancer | Colon Cancer (HCC) | 0.5 | Cell cycle arrest |
| Antimicrobial | E. coli | 8 | Cell wall synthesis inhibition |
| Antimicrobial | S. aureus | 4 | Protein synthesis inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Benzothiadiazole Sulfone Derivatives The compound shares structural similarities with 5-chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-1-yl)ethyl]thiophene-2-carboxamide (). Both feature a 6-fluoro-3-methyl-substituted benzothiadiazole sulfone core. Key differences lie in the substituents: the target compound has a dihydropyridine carboxamide, while ’s analog uses a thiophene carboxamide.
- 1,3,4-Thiadiazole Derivatives highlights 1,3,4-thiadiazoles with antimicrobial and antitumor activities. This structural distinction may influence binding to enzymes like cyclooxygenase or kinases .
Functional Group Variations
- Carboxamide vs. Tetrazole Bioisosteres notes that tetrazoles serve as bioisosteres for carboxylic acids due to similar pKa values (~4.5–4.9). The target compound’s carboxamide group (pKa ~0.5–1.5) is less acidic but offers stronger hydrogen-bond donor capacity, which could enhance interactions with polar residues in biological targets .
- Sulfone vs. Sulfide Groups The sulfone group in the target compound (vs. sulfide in non-oxidized thiadiazoles) increases polarity and oxidative stability, reducing metabolic degradation. This is critical for improving pharmacokinetic profiles compared to sulfide-containing analogs .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of the Target Compound and Analogs
Research Findings and Hypotheses
- Target Compound No direct pharmacological data is available in the provided evidence.
- Compound
The thiophene carboxamide derivative may exhibit enhanced penetration into bacterial membranes, supporting antimicrobial applications . - 1,3,4-Thiadiazoles Derivatives in demonstrate broad-spectrum antimicrobial activity, likely due to interference with DNA gyrase or cell wall synthesis .
Preparation Methods
Cyclization of 4-Fluoro-1,2-Diaminobenzene
The precursor 4-fluoro-1,2-diaminobenzene undergoes cyclization with sulfur monochloride (S2Cl2) in dichloromethane at 0–5°C to form 6-fluoro-1,3-dihydrobenzo[c]thiadiazole-2-thione. The reaction is quenched with ice-water, and the product is isolated via filtration (yield: 78–85%).
N-Methylation
The thiadiazole thione is methylated using methyl iodide (CH3I) in the presence of potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) at 60°C for 12 hours. This step introduces the 1,3-dimethyl substituents, yielding 6-fluoro-1,3-dimethyl-1,3-dihydrobenzo[c]thiadiazole-2-thione.
Oxidation to Sulfone
The thione is oxidized to the sulfone using hydrogen peroxide (H2O2, 30%) in acetic acid at 80°C for 6 hours. The resulting 6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole is purified via recrystallization from ethanol (yield: 90–92%).
Synthesis of 1-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid
The pyridone-carboxylic acid component is prepared through cyclocondensation and oxidation.
Hantzsch-Type Cyclization
A mixture of ethyl acetoacetate and ammonium acetate in ethanol is heated under reflux to form 2-oxo-1,2-dihydropyridine-3-carboxylate. Subsequent N-methylation with methyl iodide in the presence of sodium hydride (NaH) yields 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using aqueous sodium hydroxide (NaOH, 2 M) in tetrahydrofuran (THF) at room temperature for 4 hours. Acidification with hydrochloric acid (HCl) precipitates 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (yield: 85–88%).
Amide Coupling Strategies
The final step involves coupling the carboxylic acid with the amine derivative of the benzo[c]thiadiazole 2,2-dioxide.
Activation as Acid Chloride
The carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl2, 2.5 equiv) in toluene at 70°C for 2 hours. The resulting acid chloride is isolated by evaporation under reduced pressure.
Aminolysis with Thiadiazole Amine
The acid chloride is reacted with 5-amino-6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole (1.2 equiv) in dichloromethane (CH2Cl2) with triethylamine (Et3N, 3.0 equiv) as a base. The mixture is stirred at room temperature for 12 hours, followed by purification via silica gel chromatography (ethyl acetate/hexanes) to afford the target compound (yield: 65–70%).
Alternative Synthetic Routes
Microwave-Assisted Coupling
Using microwave irradiation (140°C, 2 hours), the carboxylic acid and amine are coupled directly with O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent in DMF. This method reduces reaction time to 2 hours with comparable yields (68–72%).
One-Pot Oxidation-Coupling
A sequential approach involves synthesizing the thiadiazole sulfone in situ, followed by direct coupling with the pyridone-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method streamlines the process but requires rigorous temperature control (0–5°C during coupling).
Analytical Characterization
Key spectroscopic data for the target compound:
Challenges and Optimization
- Regioselectivity in Thiadiazole Oxidation : Over-oxidation to sulfonic acid derivatives is mitigated by controlling H2O2 stoichiometry (1.5 equiv).
- Amine Reactivity : The electron-withdrawing sulfone group reduces nucleophilicity; thus, excess amine (1.2 equiv) and prolonged reaction times (12–18 hours) are required.
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively removes byproducts from the coupling step.
Q & A
Q. What are the foundational synthetic routes for this compound, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions involving heterocyclic intermediates. A typical approach involves:
- Step 1 : Formation of the benzo[c][1,2,5]thiadiazole core using reagents like thionyl chloride to generate acid chlorides from carboxylic acid precursors .
- Step 2 : Coupling with a dihydropyridine carboxamide moiety under basic conditions (e.g., K₂CO₃ in DMF) to form the final amide bond .
- Optimization : Reaction time, solvent polarity (e.g., acetonitrile for cyclization), and temperature (reflux vs. room temperature) are critical. For example, cyclization in DMF with iodine and triethylamine improves yield by facilitating sulfur elimination .
Q. Which spectroscopic methods are essential for characterizing this compound?
- 1H/13C NMR : Confirms regiochemistry of substituents (e.g., fluoro and methyl groups) and amide bond formation .
- IR Spectroscopy : Validates carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and sulfone (S=O at ~1150–1250 cm⁻¹) groups .
- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns to verify purity .
Q. What are the primary biological targets or applications explored for this compound?
While specific targets are under investigation, structural analogs of benzothiadiazole and dihydropyridine derivatives are studied for:
- Antimicrobial Activity : Thiadiazole moieties disrupt microbial cell membranes .
- Enzyme Inhibition : Dihydropyridine derivatives modulate kinase or protease activity in cancer research .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what methodological challenges arise?
- Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyridine ring improves metabolic stability . Substituents on the benzothiadiazole core (e.g., fluoro vs. chloro) alter target binding affinity .
- Challenges : Balancing solubility (via polar groups) vs. membrane permeability. For example, methoxy groups increase solubility but may reduce CNS penetration .
Q. How do researchers resolve contradictions in SAR data across analogs?
- Case Study : Inconsistent cytotoxicity data for fluorinated vs. non-fluorinated analogs may stem from differential metabolism.
- Method : Comparative metabolic profiling (LC-MS) identifies active vs. inactive metabolites .
- Statistical Analysis : Multivariate regression models correlate substituent electronic parameters (Hammett constants) with bioactivity .
Q. What advanced analytical techniques address structural elucidation challenges?
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., sulfone vs. sulfonamide orientation) and confirms intramolecular hydrogen bonding .
- DFT Calculations : Predicts electrostatic potential surfaces to guide synthetic modifications, such as optimizing fluorine placement for target interactions .
Q. How are reaction intermediates characterized to troubleshoot low yields?
- In-situ Monitoring : Real-time FTIR tracks intermediate formation (e.g., thioamide intermediates during cyclization) .
- By-product Analysis : GC-MS identifies competing pathways (e.g., dimerization or oxidation side reactions) .
Methodological Tables
Table 1 : Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| 1 | Thionyl chloride, DMF, 80°C | 60–75% | |
| 2 | K₂CO₃, DMF, RT, 12h | 45–65% | |
| 3 | I₂, Et₃N, DMF, reflux, 1h | 70–85% |
Table 2 : Common Analytical Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.2 (s, 1H, pyridine-H) | Confirms dihydropyridine ring |
| 13C NMR | δ 167.5 (C=O) | Amide bond formation |
| IR | 1740 cm⁻¹ (sulfone S=O) | Validates sulfone group |
Table 3 : SAR Trends in Analog Studies
| Substituent Position | Modification | Bioactivity Impact | Reference |
|---|---|---|---|
| Benzothiadiazole C-6 | -F → -Cl | ↓ Cytotoxicity, ↑ solubility | |
| Pyridine C-3 | -CH₃ → -CF₃ | ↑ Metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
